methyl 2-(2,5-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate
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Overview
Description
Methyl 2-(2,5-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aniline moiety, which is further substituted with methoxy groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,5-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate typically involves the reaction of 2,5-dimethoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonamide intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product. The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,5-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaI) or amines (e.g., NH₃) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Methyl 2-(2,5-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(2,5-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,5-dimethoxyamphetamine: A psychedelic phenyl isopropylamine derivative with mood-altering effects.
2,5-Dimethoxy-4-methylphenethylamine: A phenethylamine derivative with stimulant properties.
Uniqueness
Methyl 2-(2,5-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-(2,5-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S/c1-13-5-8-15(9-6-13)26(21,22)19(12-18(20)25-4)16-11-14(23-2)7-10-17(16)24-3/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBFEZLDEOWZQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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